

Application Notes and Protocols: SRK-181 in Combination with Anti-PD-1 Therapy

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Compound of Interest

Compound Name: AI-181

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Introduction

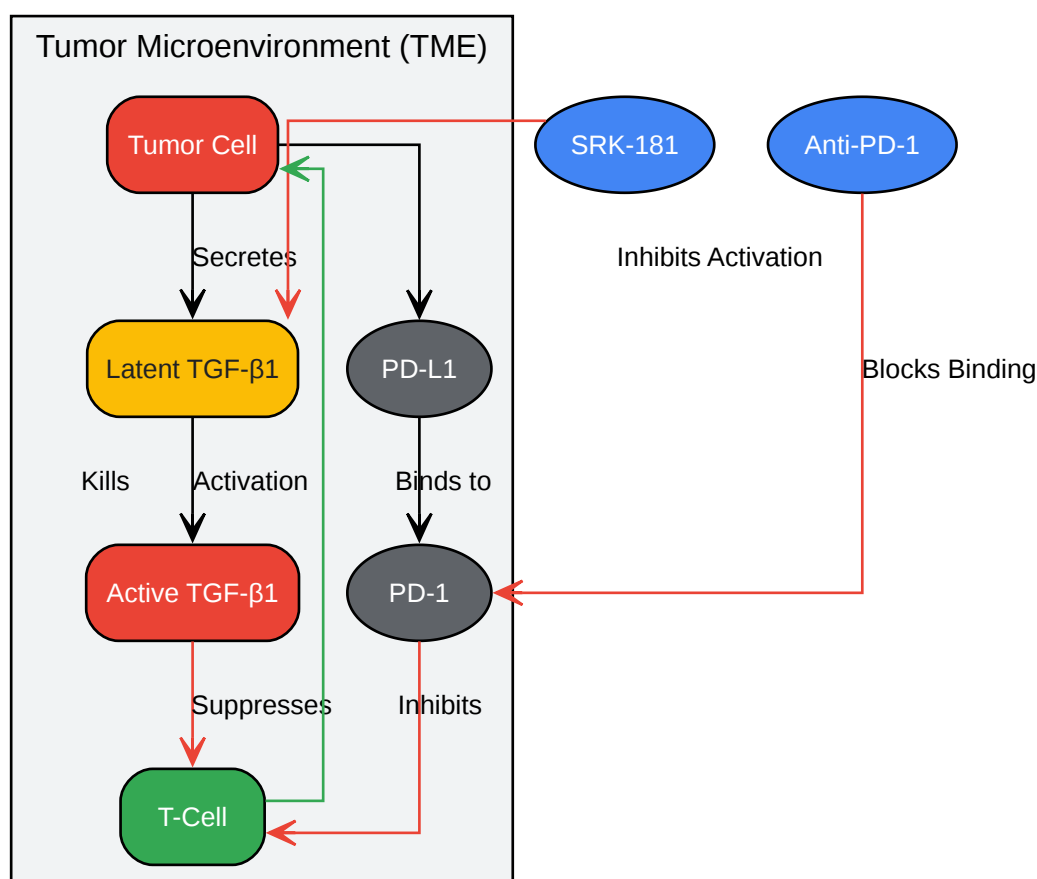
SRK-181 is an investigational, fully human monoclonal antibody designed to selectively inhibit the activation of latent transforming growth factor-beta 1 (TGF- β 1).[1][2] TGF- β 1 is a key cytokine implicated in creating an immunosuppressive tumor microenvironment, which can lead to primary resistance to checkpoint inhibitor therapies such as anti-PD-1/PD-L1 antibodies.[2][3] By specifically targeting the latent form of TGF- β 1, SRK-181 aims to render tumors more susceptible to the anti-tumor effects of anti-PD-1 therapy, potentially overcoming resistance and improving patient outcomes.[3][4] Preclinical studies have demonstrated that the combination of SRK-181 with an anti-PD-1 antibody can lead to tumor regression and a significant survival benefit in various mouse tumor models.[5][6][7] A Phase 1 clinical trial, known as the DRAGON study (NCT04291079), is currently evaluating the safety, tolerability, and efficacy of SRK-181 alone and in combination with anti-PD-(L)1 therapy in patients with advanced solid tumors.[1][7][8][9]

These application notes provide a detailed overview of the preclinical and clinical protocols for utilizing SRK-181 in combination with anti-PD-1 therapy.

Signaling Pathway and Mechanism of Action

SRK-181 functions by binding with high affinity to the latent form of TGF- β 1, preventing its activation and subsequent signaling.[7][8][9] This targeted inhibition is crucial, as non-selective

inhibition of multiple TGF- β isoforms has been associated with dose-limiting toxicities.[7][9] In the tumor microenvironment, active TGF- β 1 promotes immunosuppression by inhibiting the function of various immune cells, including cytotoxic T lymphocytes (CTLs), and by promoting the accumulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). [5][8] By blocking TGF- β 1 activation, SRK-181 is hypothesized to reverse this immunosuppression, leading to increased infiltration and activation of CTLs within the tumor, thereby synergizing with the action of anti-PD-1 antibodies which block the T-cell inhibitory PD-1/PD-L1 axis.[3][8]



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Figure 1: Mechanism of action of SRK-181 in combination with anti-PD-1 therapy.

Preclinical Data Summary

Preclinical studies using syngeneic mouse tumor models have demonstrated the potential of SRK-181 to overcome resistance to anti-PD-1 therapy. The combination treatment has shown

significant survival benefits and favorable changes in the tumor immune microenvironment.[5]
[6]

Preclinical Model	Treatment Groups	Key Findings	Reference
EMT6 Breast Cancer	Control, Anti-PD-1, SRK-181-mIgG1, Combination	Combination therapy led to tumor regression and a significant survival benefit.	[5]
MBT-2 Bladder Cancer	Control, Anti-PD-1, SRK-181-mIgG1 (3 & 10 mg/kg), Combination	Statistically significant survival benefit with the combination compared to anti-PD-1 monotherapy.	[5]
Cloudman S91 Melanoma	Control, Anti-PD-1, SRK-181-mIgG1 (3, 10, 30 mg/kg), Combination	Statistically significant survival benefit with the combination compared to anti-PD-1 monotherapy.	[5]
Immune Cell Infiltration (EMT6)	Control, Anti-PD-1, SRK-181-mIgG1, Combination	Combination treatment increased CD8+ T-cell infiltration from 3.5% to 34% of tumor immune cells.	[5]
Immunosuppressive Cells (EMT6)	Control, Anti-PD-1, SRK-181-mIgG1, Combination	Combination treatment decreased tumor-associated macrophages/myeloid -derived suppressor cells (TAMs/MDSCs) by ~70%.	[5]

Experimental Protocols: Preclinical Studies

Syngeneic Mouse Tumor Model Protocol (EMT6)

This protocol outlines the establishment and treatment of the EMT6 syngeneic breast cancer model in BALB/c mice.

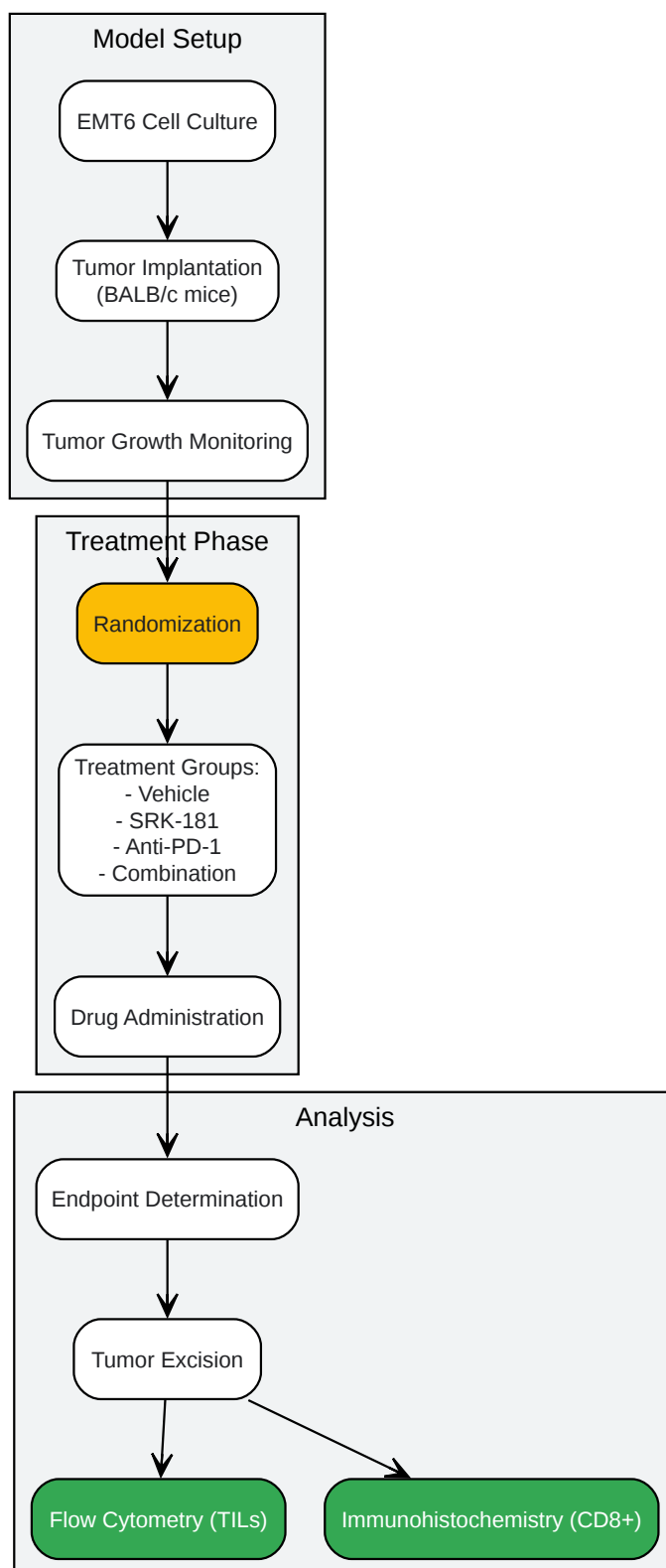
Materials:

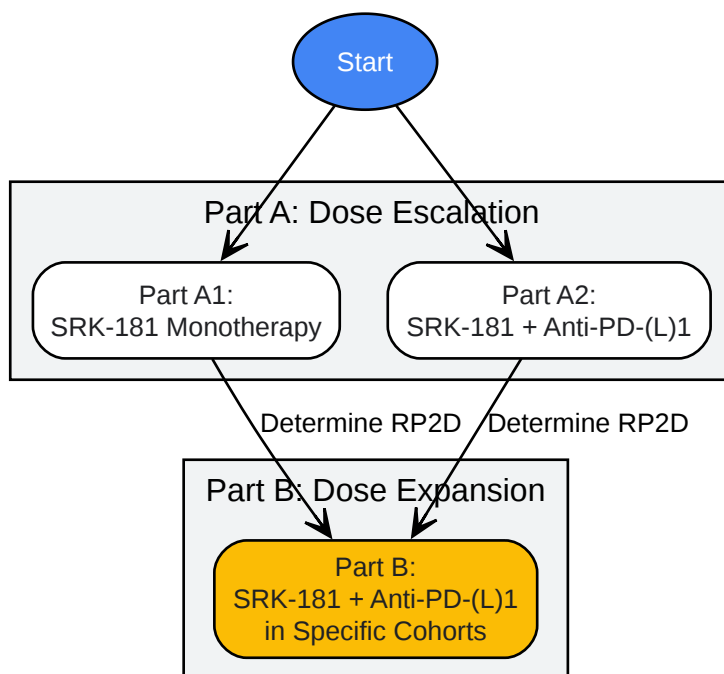
- EMT6 murine mammary carcinoma cells[10][11]
- BALB/c mice (female, 6-8 weeks old)[11]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- SRK-181-mIgG1 (murine surrogate of SRK-181)
- Anti-mouse PD-1 antibody (or isotype control)
- Calipers
- Syringes and needles

Procedure:

- Cell Culture: Culture EMT6 cells in the recommended complete medium until they reach 70-80% confluency.
- Cell Preparation: Wash cells with sterile PBS, detach with trypsin-EDTA, and neutralize with complete medium. Centrifuge the cells and resuspend the pellet in sterile, serum-free medium or PBS at a concentration of 1×10^7 cells/mL.[12]
- Tumor Implantation: Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the right flank or orthotopically into the mammary fat pad of female BALB/c mice.[10][11][13]
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- Treatment Initiation: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize mice into treatment groups.[\[11\]](#)
- Drug Administration:
 - Administer SRK-181-mIgG1 at the desired dose (e.g., 10 mg/kg) via intraperitoneal (IP) or intravenous (IV) injection.
 - Administer anti-PD-1 antibody at the desired dose (e.g., 10-12.5 mg/kg) via IP injection.[\[11\]](#)
 - The dosing schedule should be optimized for the specific study (e.g., twice weekly for anti-PD-1).[\[11\]](#)
- Endpoint Analysis: Monitor mice for tumor growth and overall health. At the end of the study (e.g., when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for further analysis.[\[12\]](#)





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